Superior Aqueous Solubility and Reduced Lipophilicity Compared to N-Ethyl Analog
The target compound demonstrates a significantly lower lipophilicity (XLogP3 = -0.6) compared to its direct N-ethyl analog, 5-amino-1-ethyl-1,2-dihydropyridin-2-one (XLogP3 = -0.2) [1]. This difference, combined with a higher topological polar surface area (TPSA), indicates substantially better aqueous solubility, a critical factor in both formulation and bioactivity. The N-methyl analog has the same XLogP3 of -0.6 but a lower TPSA and fewer hydrogen bond acceptors, limiting its solvation capacity.
| Evidence Dimension | Computed Hydrophilicity and Solubility Profile (XLogP3 and TPSA) |
|---|---|
| Target Compound Data | XLogP3 = -0.6, TPSA = 55.6 Ų [1] |
| Comparator Or Baseline | Comparator A (N-ethyl): XLogP3 = -0.2, TPSA = 46.3 Ų [2]. Comparator B (N-methyl): XLogP3 = -0.6, TPSA = 46.3 Ų [3]. |
| Quantified Difference | ΔXLogP3 = -0.4 vs. N-ethyl analog. ΔTPSA = +9.3 Ų vs. both N-ethyl and N-methyl analogs. |
| Conditions | Computed by XLogP3 3.0 and Cactvs 3.4.8.18 (PubChem release 2025.04.14). Values are context-independent, relating to the intrinsic properties of the isolated molecule. |
Why This Matters
The higher hydrophilicity and larger polar surface area suggest the target compound will have superior aqueous solubility and lower membrane permeability, a critical factor for achieving appropriate oral absorption or renal clearance profiles, making it the preferred choice when these attributes are desired.
- [1] PubChem Compound Summary for CID 64989341. Computed Properties section. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 20113107 (5-Amino-1-ethyl-1,2-dihydropyridin-2-one). Computed Properties section. National Center for Biotechnology Information. View Source
- [3] PubChem Compound Summary for CID 10220005 (5-Amino-1-methyl-1,2-dihydropyridin-2-one). Computed Properties section. National Center for Biotechnology Information. View Source
